Journal Name:Materials Advances
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Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00610G
Porphyrins (PORPs) have demonstrated excellent photovoltaic performances in organic solar cells when applied in combination with suitable acceptors in molecular donor–acceptor (D–A) dyads. Perylenebisimides (PBIs) have emerged as important non-fullerene acceptors, and various derivatives of PBIs have been incorporated in D–A motifs as acceptors. In this work, we describe the design and photovoltaic performance of a novel N-benzannulated perylenebisimide-porphyrin dyad and its Zn(II) complex. Single-crystal X-ray diffraction (SCXRD) structures show a non-coplanar arrangement between the individual chromophores in the freebase dyad. The PBI and PORP chromophoric units show head-to-tail intermolecular π–π stacking interactions with a D–A distance of 3.4 Å. Solution-processed bulk heterojunction (BHJ) organic solar cells were fabricated using each of the two synthesized molecules as donors with PC71BM as the acceptor. The power conversion efficiencies (PCEs) for PDPP and Zn-PDPP were 7.25% and 9.10%, respectively, and they possess significant electron and hole mobilities.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00331K
In the present study, the control of particle size of ruthenium-encapsulated hollow silica catalysts is reported. For controlling the size, the preparation conditions of carbon sphere template particles for fabricating hollow silica sphere support materials were investigated. The particle size of templates depends on the settling temperature of glucose solutions before hydrothermal treatment for template preparation and glucose concentrations. Especially, the particle size of hollow spheres decreases with a decrease in glucose concentrations. The results of Fourier transform infrared-attenuated total reflectance (FTIR-ATR) spectroscopy indicated that the hydrolysis reaction of glucose proceeded at high settling temperatures before hydrothermal treatment and in solutions with high glucose concentrations to give carbon sphere templates, and templates with small particle size were obtained following the hydrothermal treatment. Ruthenium-encapsulated hollow silica sphere catalysts prepared using hollow silica sphere supports with small particle size contained highly dispersed active ruthenium species and exhibited high catalytic activity for the hydrogenation of carbon dioxide into formic acid.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00576C
Green synthesis of gold nanodendrites involving autologous serum proteins as both a template and stabilizer is reported. The nanodendrites, also termed as ‘Plasmonic NanoSera’ (PNS), with size ∼150 nm, possess anisotropic dense branches with a broad extinction cross section across the visible-near infrared (I & II) regions. The PNS, with a photothermal conversion efficiency of ∼58%, demonstrated significant phototoxicity in cancer cells associated with elevated intracellular reactive oxygen species. The PNS did not cause acute toxicity with intravenous administration at 20 mg kg−1 dosage. Intra-tumoral injection of autologous mouse serum protein-derived PNS followed by 808 nm Laser irradiation generated an ∼78% higher localized temperature rise compared to a saline control in the 4T1 breast tumor model, thereby suppressing both the tumor growth and tumor burden-associated splenomegaly. This proof-of-concept study validates the preclinical safety and host-specific photothermal efficacy of PNS.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00598D
Bacterial infections are recognized as the leading cause of death for millions of individuals worldwide. There has been a growing research focused on antimicrobial materials that can provide alternatives to antibiotics. Among these, silver has emerged as a promising antibacterial agent, owing to its remarkable antimicrobial properties. However, the antimicrobial mechanisms of silver ions are still being debated. This study aimed to investigate biochemical and morphological changes that occur in two prevalent pathogenic bacterial cell types following treatment with silver ions. Using synchrotron macro-attenuated total reflection-Fourier transform infrared (ATR-FTIR) micro-spectroscopy and high-resolution microscopy, significant alterations in the protein (amide I and amide II) and phospholipid structural components of both bacterial species after silver treatment could be observed. More subtle modifications of Staphylococcus aureus were observed in the polysaccharide and nucleic acid regions than Pseudomonas aeruginosa. These structural variations can be attributed to the potent chemical interactions between silver ions and the thick cell wall of S. aureus. The findings of this research shed light on the antibacterial mechanisms induced by silver ions, offering a fresh perspective through the utilization of synchrotron ATR-FTIR for the identification of these mechanisms. This study contributes to our understanding of the applications of silver ions in combating infections and provides a foundation for further investigations towards developing more effective antibacterial agents and treatments.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00609C
Recent advancements in Ni material-based supercapacitors have focused on their composites with carbon nanomaterials. These composites demonstrate improved electrical conductivity, enhanced surface area, and superior electrochemical performance by addressing critical issues related to cycling stability and low energy density. This review provides an overview of Ni material-based carbon nanocomposites including graphene (Ni/graphene), carbon nanotubes (Ni/CNTs), and activated carbon (Ni/AC) as potential electrodes for supercapacitors. The synergistic effects of Ni and carbon in nanocomposites on electrochemical properties such as capacitance, cycling stability, and specific capacitance are systematically outlined. The findings will serve as a valuable resource for understanding the structure–property–performance relationship of Ni-based composite materials for energy storage applications.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00595J
Blood biomarker detection can conveniently and non-invasively realize early diagnosis in asymptomatic people with Alzheimer's disease (AD). However, disease biomarkers have extremely low abundance; therefore, ultrahigh sensitive detection techniques are required, which are still a challenge. This research proposes a nanostructured lateral flow immunoassay strip combined with Au@SiO2 surface-enhanced Raman scattering (SERS) nanotags (nanostructured SERS-LFIA) for rapid and low-cost detection and to improve the sensitivity, replacing the conventional test line (T line) with inverse opal nitrocellulose. The nanostructured SERS-LFIA is used to detect AD biomarkers as a possible application in early diagnosis. Two AD biomarkers, Aβ42 and Aβ40, encoded by SERS nanotags are simultaneously detected on the same nanostructured T line, with a limit of detection (LOD) of 15.3 and 16.8 fg mL−1, respectively, about 10 times lower than that of SERS-LFIA. The nanostructured SERS-LFIA has great potential in the non-invasive detection of AD biomarkers and early diagnosis.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00341H
Cancer is a major pharmaceutical challenge that necessitates improved care. Modern anti-cancer drugs require well-designed carriers to deliver and release them at the intended location. Hydrogel delivery systems are efficient and therapeutically beneficial in situ anti-cancer drug delivery platforms. Hydrogels exhibit excellent biocompatibility, biodegradation pathways, and minimal immunogenicity. Their stimuli-responsive characteristics, such as thermo-response and reactive oxygen species (ROS)-response, make hydrogels ideal for sustained local drug delivery and controlled drug release. Recently, synthetically manufactured thermal and ROS-responsive smart hydrogels enhance treatment efficacy by minimizing toxicities associated with non-carrier-mediated anti-cancer drug delivery. In this review, we discuss synthetically manufactured thermal (poly(N-isopropyl acrylamide) (PNIPAM), Pluronic, and polyethylene glycol (PEG)) and ROS-responsive copolymer hydrogels and their application in local anti-cancer drug delivery. We also addressed an extensive bibliometric analysis of the keyword “hydrogels for cancer treatment” to generate the country, source, documents, and author-based rankings maps.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00686G
There is a growing demand for new fluorescent small molecule dyes for solid state applications in the photonics and optoelectronics industry. Thiazolo[5,4-d]thiazole (TTz) is an organic heterocycle moiety which has previously shown remarkable properties as a conjugated polymer and in solution-based studies. For TTz-based small molecules to be incorporated in solid-state fluorescence-based optical devices, a thorough elucidation of their structure–photophysical properties needs to be established. Herein, we have studied four TTz-based materials functionalized with alkyl appendages of varying carbon chain lengths. We report the single crystal structures of the TTz derivatives, three of which were previously unknown. The packing modes of the crystals reveal that molecular arrangements are largely governed by a chorus of synergistic intermolecular non-covalent interactions. Three crystals packed in herringbone mode and one crystal packed in slipped stacks proving that alkyl appendages modulate structural organization in TTz-based materials. Steady state and time-resolved photophysical properties of these crystals were studied via diffuse-reflectance, micro-Raman, and photoluminescence spectroscopy. The crystals fluoresce from orange-red to blue spanning through the whole gamut of the visible spectrum. We have established that photophysical properties are a function of crystal packing in symmetrically substituted TTz-based materials. This correlation was then utilized to fabricate crystalline blends. We demonstrate, for the first time, that symmetrically substituted donor–acceptor–donor TTz-based materials can be used for phosphor-converted color-tuning and white-light emission. Given the cost effectiveness, ease of synthesis and now a structure–photophysics correlation, we present a compelling case for the adoption of TTz-based materials in solid-state photonic and fluorescence-based optical devices.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00620D
The emergence of piezocatalysts has led to advancements in catalyst design through the development of new technologies. Electron/hole piezocatalysis, a novel form of catalysis, utilizes piezoelectric materials that are stimulated by mechanical energy. This stimulation generates electrons and holes, which prove highly effective in promoting inefficient reactions, designing new reactions, and facilitating challenging chemical reactions and transformations. This review provides a concise historical account of electron/hole catalysis and the concept of piezoelectricity. Additionally, it explores various types of piezocatalysts, including piezoceramics (both lead-free and lead-based), piezopolymers, and piezocomposites. Notably, lead-free piezoceramics such as barium titanate and zinc oxide, as well as piezopolymers like polyvinylidene fluoride in β-phase and polyacrylonitrile in planar zigzag conformation, have gained significant recognition. The piezoelectric coefficient of polymers can be enhanced by adjusting the processing parameters and employing techniques such as blending, filler addition, stretching, and composite formation with piezo/non-piezo additives. Furthermore, piezoelectricity has been observed in unique materials such as ionic liquids, metal–organic frameworks, graphitic carbon nitride, black phosphorus, and MXenes. This review also presents recent research findings on the utilization of piezoelectric materials in various applications, including water splitting, water remediation, organic synthesis, and polymerization/crosslinking.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00484H
Injectable hydrogels have the potential to revolutionize therapeutics. Therapeutic hydrogels exhibit distinctive physicochemical properties, including flexible porous structure, binding affinity for biological fluids, porous structural configuration, higher water content, high flexibility, biodegradability, and biocompatibility. These technologies have had tremendous clinical implications, specifically for the site-specific and sustained delivery of chemotherapeutic drugs. Drug-encapsulated injectable hydrogels showcase significant superiority over conventional therapeutics, such as minimized adverse effects, enhanced therapeutic efficacy, augmented pharmacological profile, and superior patient compliance. Conventional approaches mainly include intravenous chemotherapy, which can potentially cause adverse effects such as myelosuppression, nephro- or hepatic dysfunction, and neurotoxicity. The injectable hydrogel is a potent approach to overcome these impediments by releasing the chemotherapeutic drugs at specific tumor sites after topical administration. Moreover, the therapeutic efficiency of cancer immunotherapy is majorly dependent upon the tumor microenvironment, which can be targeted with chemotherapeutic drug-loaded injectable hydrogels for improved cancer therapy. In addition, natural cationic polymers such as chitosan, cyclodextrins, gelatin, cellulose, dextran, and others have received substantial attention from investigators in drug delivery due to their easy obtainability, high encapsulation efficiency, improved bioavailability, sustained drug release properties, biodegradability, and biocompatibility. This review summarizes the mainstream approaches for synthesizing injectable hydrogels and the biological properties of different natural cationic polymers. We have also focused on the notable studies of cationic polymers used definitively to fabricate hydrogel-mediated systems for anticancer drug delivery. Further, the therapeutic approaches, molecular insights, pharmacological actions, and clinical significance have been discussed.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00080J
Green electronics, where functional organic/bio-materials that are biocompatible and easily disposable are implemented in electronic devices, have gained profound interest. DNA is the best biomolecule in existence that shows data storage capacity, in virtue of the sequential arrangement of AT and GC base pairs, analogous to the coding of binary numbers in computers. In the present work, a robust, uniform and repeatable room-temperature resistive switching in a Cu/Cu2S/DNA/Au heterojunction is demonstrated. The DNA nanostructures were anchored on the densely packed hexagonal Cu2S structures by simple electrochemical deposition. This heterostructure presents outstanding memristor behavior; the device exhibits resistive switching at a very low threshold voltage of 0.2 V and has a relatively high ON/OFF ratio of more than 102 with a good cycling stability of ∼1000 cycles and a negligible amount of variation. The justification for such a switching mechanism is also given on the basis of the energy-band diagram of the Cu2S–DNA interface. Based on the studies herein, the resistive switching is attributed to the reversible doping of DNA by Cu+ ions, leading to intrinsic trap states. Further, the switching is modeled with the help of different transport mechanisms, like Schottky-barrier emission, Poole–Frenkel emission and Fowler–Nordheim tunneling.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00562C
Four isostructural formate based electrically conductive metal organic frameworks namely, [H2N(CH3)2][M(HCO2)3] (M = Mn; Mn-F, M = Co; Co-F, M = Ni; Ni-F, and M = Zn; Zn-F), were synthesized with simple and cost effective methods. The in situ generated formate ion was attributed to decomposition of DMF, which was used as the solvent of the reactions, under high pressure and temperature conditions. Single crystal X-ray diffraction analysis reveals that MOFs also contain in-situ generated dimethyl ammonium cations inside their pores to maintain the charge neutrality of the framework. The as-synthesized MOFs exhibit impressive room temperature electrical conductivity compared to the MOFs reported so far. The conductivity is attributed to the charge (in situ generated) flow along the pores of the MOFs and electron flow through the metal–ligand bond owing to the metal d-orbital and ligand p-orbital overlap. All the MOFs are semiconducting in nature and their conductivities increase with temperature. Mn-F exhibits conductivity as high as 47.846 S cm−1 at 50 °C which was the highest among the conductivities of the four reported MOFs. Upon removal of guests from the pores the room temperature electrical conductivity of all the frameworks was improved except for Co-F. The formation of highly mobile hydronium ions upon removal of guests may be one of the reasons for improvement in the conductivity of the aforementioned de-guested MOFs. By the theoretical evaluation of the bonds of the MOFs, through bond conductivity is significantly determined by the number of high spin electrons in the metal d-orbitals.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00754E
Layer-by-layer (LBL) deposition using solution processing is a promising technique for fabricating organic solar cells (OSCs) with high efficiency and stability. In comparison with bulk-heterojunction (BHJ) structures, in the LBL method, the donor (D) and acceptor (A) materials are deposited sequentially, presenting many distinct advantages including a p–i–n-like configuration (D/D:A/A) that may create well-defined and controllable nanostructures to facilitate charge generation and extraction. This concept is an advisable option to fabricate pseudo-bilayer configurations in the active layer of OSCs. At present, high power conversion efficiencies (PCEs) of over 19% in ternary LBL processed OSCs and 11.97% in the processed module (11.52 cm2) have been successfully realized, indicating that the selection of an appropriate ternary system is an effective strategy to improve the morphology of the active layer towards efficient and stable OSCs. Moreover, the unique merits of LBL configuration in individual layer processing enable it to be a promising approach for large-scale printing and further commercialization of OSCs. In this article, we summarize the recent advances in LBL OSCs, focusing on the selection of materials, solvents, processing parameters, device architectures, and stability. We also discuss the key strategies used for further improvement of LBL OSCs from the perspectives of structural design, performance, and scalability. Finally, we discuss the current limitations of BHJ devices and the prospect of LBL OSCs as a promising alternative for high-performance and stable OSCs. We also highlight some key research directions that can help enhance the efficiency and stability of LBL OSCs for their potential applications in the future.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00670K
Structural flexibility, high electrical conductivity, and biodegradability are some of the desired electrode properties required in electrode materials for various biomedical, biofuel cell, and flexible electronics applications. In this study, biodegradable polyvinyl alcohol (PVA) was covalently grafted onto surface-modified carbon nanofibers (mCFs) to form a highly conductive nanocomposite (PVA/mCF). This PVA/mCF nanocomposite was electrospun (PVA/mCF@PLA-es) or dip-coated (PVA/mCF@PLA) on neat polylactic acid (PLA) electrospun nanofiber mats to fabricate non-woven, flexible, and conductive nanofiber mats. The surface impedance of the PVA/mCF nanocomposite was reduced by 106 times compared to that of the neat polymer with no noticeable capacitance. Fourier transform infrared (FTIR) spectroscopy, Raman spectroscopy, X-Ray diffraction (XRD), and electron microscopy studies demonstrated evidence for successful surface modification of carbon nanofibers and covalent grafting of PVA. Thermogravimetric analysis (TGA) and contact angle studies also demonstrated improved thermal stability and wettability. Because of the excellent structural flexibility, high electrical conductivity, and biodegradability of PVA/mCF@PLA nanofiber mats, they could be used in biofuel cell electrodes, biomedical devices, and wearable electronics applications.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00479A
Antimony chalcogenides (Sb2X3, X = S and Se) are intriguing materials for the fabrication of next-generation, flexible/wearable, lightweight, and tandem photovoltaic (PV) devices. Recently, the power conversion efficiency (PCE) of 10.75% and 11.66% has been demonstrated in (single junction) Sb2X3 and Sb2X3/Si (tandem) solar cells, respectively. However, the inevitable presence (>1016 cm−3) of deep-level defects (especially SbS and SbSe antisites) induces Fermi-level (EF) pinning, accelerates Shockley–Read–Hall (SRH) recombination, and shortens the carrier lifetime. Unambiguously, these defects result in sluggish charge transport and high open-circuit voltage (VOC) deficits in the corresponding Sb2X3 solar cells. Therefore, a comprehensive understanding of the deep-level defects and their passivation strategies can be instrumental in reducing the VOC deficits and boosting the PCE values. In this regard, the present review highlights the expanding toolbox of defect-engineering strategies for Sb2X3 films, laying a solid foundation for improving the PCE of Sb2X3 solar cells.
Amorphous N-doped InSnZnO thin films deposited by RF sputtering for thin-film transistor application
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00500C
N-doped InSnZnO (ITZO:N) thin films as the active layer of thin film transistors (TFTs) were prepared using radio frequency (RF) magnetron sputtering at room temperature. The influence of RF power on the microstructure and optical properties of films was investigated. The relationship between the active layer quality and the TFT's electrical properties was also studied. The results show that no evident impacts of RF power are observed on the optical transmittance in the visible range of amorphous ITZO:N thin films. Their optical band gaps increase from 3.44 to 3.54 eV. An appropriate RF power can enhance ITZO:N film's quality, and reduce the interface state density, which is beneficial to improving the carrier concentration of ITZO:N TFTs. Then, the device's performance is optimized. The threshold voltage of TFTs shows a negative shift as the RF power gradually increases. When the RF power is 60 W, the ITZO:N thin film is amorphous with a dense microstructure. The corresponding TFT device exhibits optimal electrical characteristics. Its field-effect mobility, on/off ratio and subthreshold swing are 14.66 cm2 V−1 s−1, >106 and 0.7 V dec−1, respectively.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00443K
As a novel type of nanomaterial, carbon dots (CDs) are widely used in biology owing to their optical property, biocompatibility, and intrinsic theranostic properties. Taking advantage of these features, the CDs serve as color agents, fluorescence probes, and anti-cancer drugs. Machine learning (ML) has progressed dramatically, especially for widespread use in the biological field. In this review, we introduce the ML workflow and the leading models in the process and then demonstrate the application of CDs in bioimaging, biosensing, and cancer treatment. Next, we generalize the use in the development of CDs’ combination of ML in complementary aspects. Finally, we briefly summarize the challenges and expectations for the future. This review provides new thoughts and guidance for CDs on the application and integration of machine learning.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00411B
Methyl ammonium lead halide (MAPbX3) suffers from high toxicity of the Pb2+ cation leading to a major roadblock to its end-application. To alleviate the toxicity issue, a complete or partial substitution of Pb2+ by eco-friendly Mg-ions is attempted in the present study. The substitution of Pb2+ with Mg2+ cations in the MAPbX3 crystal structure was carried out by tuning the stoichiometry of Mg2+ in MAPbxMg1−xCl2I (for x = 0.1, 0.3, 0.5, 0.7, 0.9). Here MAPbxMg1−xCl2I has been demonstrated for the first time in the application of a self-powered photodetector. A facile one-step anti-solvent approach has been used to synthesize the hybrid halide perovskite. Systematic structural and optical characterization indicates the formation of the desired tetragonal perovskite phase that exhibits a bandgap of 1.5–1.6 eV. The synthesized MAPbxMg1−xCl2I has been used for device fabrication with (i) a simple hole transport material (HTM)-free configuration, and (ii) an economical carbon as the top electrode contact. MAPb0.5Mg0.5Cl2I perovskite was found to be the best performing device, with an excellent responsivity of 153.74 mA W−1 at zero bias, high detectivity of 6.5 × 1010 Jones, and a fast response/recovery time of 411 ms/50 ms. The optimum Mg substituted perovskite film thus yields an eco-friendly option compared to the conventional MAPbX3 with nearly 50% replacement of the toxic Pb by benign Mg2+ cations. The demonstration of a MAPb0.5Mg0.5X3-based novel performance photodetector thus paves an important path to the replacement of toxic Pb2+ in perovskite opto-electronic devices, thereby leading to eco-friendly devices.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00631J
Ti3C2Tx MXene, a two-dimensional transition metal carbide, has garnered significant attention as a promising material for gas sensing applications due to its exceptional properties. In this comprehensive review article, we provide an in-depth overview of the recent advancements in the field of Ti3C2Tx-based gas sensors. We summarize the various synthesis methods employed for Ti3C2Tx MXene production, including selective etching of MAX phase precursor materials and controlled annealing processes to customize its surface chemistry and properties. We thoroughly review the gas sensing properties of Ti3C2Tx MXene towards a wide range of gases, including volatile organic compounds (VOCs), toxic gases, and other target gases. We provide detailed insights into the gas sensing performance of Ti3C2Tx-based gas sensors, including sensitivity, selectivity, response and recovery times, and stability, under various temperature and gas concentration conditions. The gas sensing mechanisms involving charge transfer and surface chemisorption processes between gas molecules and the Ti3C2Tx MXene surface are also discussed based on experimental and theoretical studies. Furthermore, we highlight the strategies employed to enhance the gas sensing performance of Ti3C2Tx-based gas sensors, such as surface functionalization, doping, and hybridization with other materials. We discuss the influence of various factors, such as annealing temperature, surface modification, and device configurations, on the gas sensing properties of Ti3C2Tx MXene-based gas sensors. Finally, we address the challenges and future perspectives of Ti3C2Tx-based gas sensors, including the need for standardized testing protocols, long-term stability, and scalability of fabrication processes. Our comprehensive review aims to inspire further research efforts and promote the development of Ti3C2Tx MXene-based gas sensors with enhanced performance and broader applications, highlighting the promising potential of Ti3C2Tx MXene as a cutting-edge material for gas sensing applications.
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00447C
The critical current density of superconducting rare-earth barium copper oxide (REBCO) thin films is enhanced by adding nanoparticles to generate artificial pinning centers. Barium-based perovskites are popular nanoparticle materials. Although typically considered chemically unreactive in the surrounding REBCO matrix, previous studies have shown experimental evidence for rare-earth element (REE) incorporation from REBCO into the nanoparticles. However, not much is currently known about this chemical interaction. Here we apply analytical electron microscopy to study the mixing of REEs into BaHfO3(BHO) nanoparticles. We find that the REE mixing into BHO depends on the ionic radius and the REE content of the REBCO phase. We investigate various REBCO films with different REE compositions (single and mixed REEs) and the same BHO nanoparticle concentration produced with chemical solution deposition. REEs with smaller ionic radii are more likely to be incorporated into BHO with a preferential substitution at the Hf site. As a result, REBCO films with a mixed-REE composition show an apparent disparity in REE–BHO intermixing. Our results demonstrate that REE–BHO intermixing is predictable and should be accounted for during REBCO fabrication. These insights are likely to apply to other barium-based perovskite nanoparticles and REBCO fabrication techniques and help to optimize REBCO performance.
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